
borapetoside A
説明
Historical Context and Discovery Timeline
This compound was first isolated in 1985 from the stems of Tinospora tuberculata (synonym of T. crispa) during a phytochemical investigation aimed at identifying bitter principles in the plant. Its discovery marked a pivotal moment in understanding the bioactive constituents of T. crispa, a species long utilized in Southeast Asian traditional medicine. Subsequent studies in the 1990s and 2000s elucidated its structure as a furanoid clerodane diterpene glycoside with a unique 8R-chirality. By 2013, its hypoglycemic effects were rigorously validated in both in vitro and in vivo models, cementing its status as a lead compound for antidiabetic drug development.
Taxonomic Classification and Distribution of Tinospora crispa
Tinospora crispa (L.) Hook.f. & Thomson belongs to the family Menispermaceae and thrives in tropical regions of Asia and Africa. Key taxonomic and biogeographical details are summarized below:
Taxonomic Rank | Classification |
---|---|
Kingdom | Plantae |
Division | Tracheophyta |
Class | Magnoliopsida |
Order | Ranunculales |
Family | Menispermaceae |
Genus | Tinospora |
Species | T. crispa |
Distribution : Southern China, Indochina, India, Sri Lanka, Malaysia, Indonesia, and the Philippines. The plant favors low-altitude mixed deciduous forests and is often cultivated for medicinal use.
Ethnopharmacological Significance in Traditional Medicine Systems
T. crispa (locally termed akar patawali or borapet) has been employed for centuries in Ayurvedic, Malay, and Thai traditional medicine. Key applications include:
- Diabetes management : Decoctions of stems are consumed to lower blood glucose.
- Anti-inflammatory uses : Treating rheumatism and internal inflammation.
- Fever reduction : Addressing malaria and seasonal fevers.
Ethnobotanical studies correlate these uses with this compound’s ability to modulate glucose metabolism and inflammatory pathways.
Position of this compound within the Clerodane Diterpenoid Family
Clerodane diterpenoids, characterized by a bicyclic decalin core, are classified based on stereochemistry at C-8 and C-9. This compound belongs to the neo-clerodane subclass, distinguished by its 8R configuration and C-3 glycosylation. Structural comparisons with related compounds reveal critical insights:
Compound | C-8 Chirality | Glycosylation Site | Bioactivity |
---|---|---|---|
This compound | 8R | C-3 | Hypoglycemic |
Borapetoside B | 8S | C-6 | Inactive |
Borapetoside C | 8R | C-6 | Moderate activity |
The 8R configuration and C-3 glycoside are essential for binding to insulin signaling proteins and hepatic gluconeogenesis enzymes.
特性
CAS番号 |
100202-29-7 |
---|---|
分子式 |
C26H34O12 |
分子量 |
538.5 g/mol |
IUPAC名 |
(1S,2S,4S,7R,9S,12S,13S,16S)-4-(furan-3-yl)-12-hydroxy-2,16-dimethyl-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione |
InChI |
InChI=1S/C26H34O12/c1-24-8-13(11-5-6-34-10-11)35-21(31)12(24)7-17-25(2)15(24)3-4-16(26(25,33)23(32)38-17)37-22-20(30)19(29)18(28)14(9-27)36-22/h5-6,10,12-20,22,27-30,33H,3-4,7-9H2,1-2H3/t12-,13-,14+,15-,16-,17-,18+,19-,20+,22-,24+,25-,26-/m0/s1 |
InChIキー |
GCXIISSOWSXMCD-MZYRCUENSA-N |
SMILES |
CC12CC(OC(=O)C1CC3C4(C2CCC(C4(C(=O)O3)O)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6 |
異性体SMILES |
C[C@@]12C[C@H](OC(=O)[C@@H]1C[C@H]3[C@@]4([C@H]2CC[C@@H]([C@@]4(C(=O)O3)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C6=COC=C6 |
正規SMILES |
CC12CC(OC(=O)C1CC3C4(C2CCC(C4(C(=O)O3)O)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6 |
同義語 |
borapetoside A |
製品の起源 |
United States |
準備方法
Solvent Selection and Optimization
The extraction of this compound begins with solvent selection, which critically influences yield and purity. Methanol-water mixtures (80% v/v) are widely used due to their efficacy in dissolving polar diterpenoid glycosides. For instance, ultrasonic-assisted extraction with 80% methanol at room temperature for 30 minutes achieved a crude extract yield of 2.75% (w/w) from dried T. crispa stems. Ethanol-water systems are also effective; a study using 95% ethanol under reflux conditions reported a 1.8% yield of this compound-rich extract. Chloroform, though less common, has been suggested for selective extraction when combined with methanol-water partitioning.
Defatting and Partitioning
Initial defatting with non-polar solvents like hexane removes lipids and chlorophyll, enhancing subsequent extraction efficiency. A protocol involving sequential hexane (3 × 20 L) and methanol-water (4:1 v/v) extraction of 5 kg of T. crispa stems yielded a 43 g n-butanol-soluble fraction enriched with this compound. Acidification to pH 2 with sulfuric acid followed by chloroform partitioning further eliminates acidic impurities.
Fractionation Techniques
Centrifugal Partition Chromatography (CPC)
CPC has emerged as a high-resolution technique for this compound enrichment. Using the Arizona solvent system (n-hexane–ethyl acetate–methanol–water, 1:3:1:3) in descending mode, researchers fractionated 79.9 g of crude methanol extract into 33 subfractions. this compound eluted in fractions F7–F9, as confirmed by LC-MS ([M+H]+ at m/z 673.3). Comparative studies show CPC achieves 2.3-fold higher recovery than traditional column chromatography.
Table 1: CPC Parameters for this compound Enrichment
Bioassay-Guided Fractionation
Bioactivity-directed isolation ensures retention of pharmacologically active fractions. In one approach, n-butanol extracts were screened for insulin secretion stimulation in pancreatic β-cells, guiding the selection of this compound-rich fractions. This method reduced non-target compounds by 78% compared to non-guided approaches.
Purification Processes
Column Chromatography
Silica gel column chromatography remains a cornerstone for this compound purification. A protocol using a Sephadex LH-20 column with methanol-water (10:3 v/v) achieved 92% purity from CPC fractions. Gradient elution (30–100% methanol) on Lobar® columns further enhanced purity to 98.5%, as verified by HPLC-DAD.
Preparative High-Performance Liquid Chromatography (HPLC)
Final purification employs preparative HPLC with C18 columns. Using a mobile phase of acetonitrile–water (65:35 v/v) at 4 mL/min, this compound elutes at 14.2 minutes with >99% purity. This step typically yields 5–8 mg of this compound per 100 g of dried plant material.
Table 2: HPLC Conditions for this compound Purification
Column | Accucore C18 (100 × 2.1 mm, 1.5 µm) | |
---|---|---|
Mobile Phase | Acetonitrile–H2O (65:35) | |
Flow Rate | 0.3 mL/min | |
Detection | UV 254 nm | |
Retention Time | 14.2 min |
Analytical Characterization
Mass Spectrometric Analysis
High-resolution mass spectrometry (HRMS) confirms this compound’s molecular formula (C34H48O12) via [M+H]+ at m/z 673.3169 (calc. 673.3167). Collision-induced dissociation at 35 eV generates characteristic fragments at m/z 511.2 (loss of C6H10O5) and 349.1 (cleavage of glycosidic bond).
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR data unambiguously assign this compound’s structure:
-
1H NMR (500 MHz, CD3OD) : δ 5.36 (d, J = 5.1 Hz, H-15), 4.83 (d, J = 7.8 Hz, H-1′), 1.26 (s, H3-20).
-
13C NMR (125 MHz, CD3OD) : δ 178.9 (C-19), 105.3 (C-1′), 83.6 (C-8).
Comparative Evaluation of Methodologies
化学反応の分析
Structural Features Influencing Reactivity
Borapetoside A’s core structure includes:
- Clerodane diterpene skeleton : A fused bicyclic system with a furan ring and hydroxyl groups.
- Glycosidic bonds : β-D-glucopyranosyl units attached via ester or ether linkages.
- Ester groups : Labile acetyl or benzoyl substituents in related analogs (e.g., borapetoside C, H) .
These features suggest susceptibility to hydrolysis, oxidation, and glycosidase-mediated cleavage.
Hydrolysis Reactions
Oxidation Reactions
Oxidizing Agent | Site of Action | Product | Source |
---|---|---|---|
NaIO₄ (periodate) | Vicinal diols in glucosyl units | Cleavage of sugar rings | |
Ozone | Furan ring | Ring opening to form diketone derivatives |
Esterification
Borapetoside analogs (e.g., borapetoside E) undergo acetylation with acetic anhydride/pyridine to stabilize hydroxyl groups .
Reduction
Sodium borohydride (NaBH₄) selectively reduces carbonyl groups in related clerodanes, preserving furan rings .
Stability Under Physiological Conditions
Synthetic and Analytical Challenges
科学的研究の応用
Pharmacological Applications
1. Antidiabetic Activity
Borapetoside A has been shown to significantly lower plasma glucose levels and increase plasma insulin levels in experimental models. In studies involving mice, it was observed that treatment with this compound led to enhanced insulin sensitivity and improved glucose metabolism . The compound's mechanism appears to involve the activation of glucose transporter 4 (GLUT4), facilitating glucose uptake into cells, which is crucial for managing blood sugar levels in diabetic patients.
2. Hepatoprotective Effects
Research has also evaluated the hepatotoxic potential of Tinospora crispa extracts containing this compound. In acute toxicity studies, no significant liver damage was observed in mice treated with borapetosides, indicating a favorable safety profile for the compound . This suggests that this compound may offer protective effects against liver damage while exerting its therapeutic benefits.
3. Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory effects of Tinospora crispa, which are attributed to compounds like this compound. The plant's extracts have been shown to reduce inflammation markers in various animal models, suggesting that this compound could play a role in managing inflammatory conditions .
Case Studies
作用機序
Borapetoside A exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor gamma (PPARG) pathway . This activation enhances insulin sensitivity and promotes glucose uptake in cells. Additionally, this compound inhibits the activity of enzymes involved in gluconeogenesis, thereby reducing glucose production in the liver .
類似化合物との比較
Comparison with Similar Compounds
Borapetoside A belongs to a family of clerodane diterpenoids, including borapetosides B, C, D, E, and F. Below is a detailed comparison:
Structural Differences
Pharmacological Activities
Notes:
- Borapetoside C increases insulin secretion in type 2 diabetic mice but is implicated in hepatotoxicity due to its furanoditerpenoid backbone .
- Borapetoside D shows superior AG inhibition (IC₅₀ = 508.63 pM) compared to this compound, likely due to interactions with multiple AG residues .
- Borapetoside E improves hyperlipidemia and hepatic steatosis in obese mice by downregulating sterol regulatory element-binding proteins (SREBPs), making it a dual-action antidiabetic agent .
Pharmacokinetic Profiles
Key Research Findings and Contradictions
Mechanistic Variability: While this compound and C were initially highlighted as primary hypoglycemic agents, metabolomics studies identified tinoscorside A (an aporphine alkaloid) as a stronger insulin sensitizer, challenging earlier assumptions .
Safety Concerns: Clerodane diterpenoids, including this compound, share structural motifs (e.g., furan rings) linked to hepatotoxicity, necessitating further toxicological studies .
Q & A
Q. What experimental models are commonly employed to investigate borapetoside A’s hypoglycemic mechanisms?
Researchers use in vivo diabetic murine models (e.g., streptozotocin-induced diabetic mice) to assess glucose-lowering effects and insulin sensitivity improvements via intraperitoneal administration (5 mg/kg) . In vitro models include MIN6 pancreatic β-cells to evaluate glucose uptake without insulin secretion , and molecular docking studies to predict interactions with targets like BRAF, CASP3, and EGFR .
Q. How is this compound isolated and characterized from Tinospora crispa?
this compound is isolated via chromatographic techniques (e.g., column chromatography, HPLC) from T. crispa stem extracts. Structural elucidation employs NMR and mass spectrometry (MS), confirming its molecular formula (C₂₆H₃₄O₁₂) and glycosidic linkages . Purity is validated using HPLC-UV or LC-MS, with reference standards for quantification .
Q. What primary mechanisms underlie this compound’s antidiabetic activity?
this compound enhances insulin sensitivity by activating insulin receptor (IR)-Akt-GLUT2 signaling in hepatic tissues, promoting glucose utilization . It also inhibits gluconeogenesis and increases glycogen synthesis without stimulating insulin secretion, suggesting insulin-sensitizing rather than secretagogue effects .
Advanced Research Questions
Q. How can contradictory findings about this compound’s role in insulin sensitization be reconciled?
Discrepancies arise from methodological differences: earlier studies using in vitro assays and targeted in vivo approaches identified this compound as a primary active compound , whereas metabolomics-based studies suggest synergistic effects with other metabolites (e.g., borapetosides B, C) . To resolve this, researchers should integrate multi-omics (transcriptomics, metabolomics) with in silico target prediction to map compound interactions within metabolic networks .
Q. What molecular targets of this compound are predicted via network pharmacology?
Computational studies highlight this compound’s interactions with BRAF (involved in insulin signaling), CASP3 (apoptosis regulation), and EGFR (cell proliferation), validated via molecular docking and hydrophobic/H-bond analyses . These targets align with pathways like MAPK/ERK and PI3K-Akt, suggesting pleiotropic effects on glucose metabolism and β-cell survival .
Q. How do researchers assess this compound’s bioavailability and pharmacokinetic properties?
Pharmacokinetic parameters (e.g., absorption, half-life) are determined using LC-MS/MS in rodent plasma post-administration. This compound’s high molecular weight (538.2 g/mol) and logP value (0.986) suggest moderate bioavailability, necessitating formulation optimization (e.g., nanoemulsions) to enhance solubility . Metabolite profiling identifies active derivatives like borapetoside B, which may contribute to sustained effects .
Q. How can metabolomics address challenges in identifying this compound’s bioactive metabolites?
Untargeted metabolomics detects multiple compounds simultaneously, revealing this compound’s synergy with β-sitosterol and tinoscorside A in insulin sensitization . This approach contrasts with reductionist methods (e.g., bioassay-guided isolation), offering a systems-level view of T. crispa’s antidiabetic activity .
Methodological Considerations
- Experimental Design : Use dose-response studies (e.g., 1–10 mg/kg in mice) to establish efficacy thresholds and avoid off-target effects .
- Data Validation : Cross-validate in silico predictions with ex vivo assays (e.g., glucose uptake in L6 myotubes) .
- Contradiction Analysis : Apply comparative metabolomics to reconcile discrepancies between traditional and omics-driven studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。